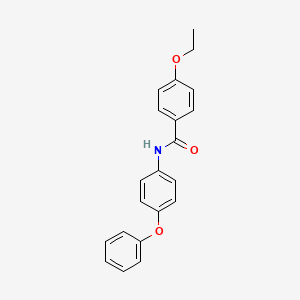![molecular formula C20H11ClN2O6 B5169463 N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitro-2-furamide](/img/structure/B5169463.png)
N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitro-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitro-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'CNF' and is known for its unique chemical structure and properties. In
Applications De Recherche Scientifique
CNF has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CNF has shown promising results as an anticancer agent by inhibiting the growth of cancer cells. It has also been studied for its antibacterial and antifungal properties. In agriculture, CNF has been investigated for its potential use as a pesticide due to its ability to inhibit the growth of plant pathogens. In material science, CNF has been explored for its use in the synthesis of new materials with improved properties.
Mécanisme D'action
The mechanism of action of CNF is not fully understood, but it is believed to inhibit the activity of enzymes involved in various biological processes. CNF has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its anticancer properties. It has also been suggested that CNF may disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
CNF has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that CNF can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria and fungi. In vivo studies have shown that CNF can reduce tumor growth in animal models. However, the toxicity and safety of CNF in humans and animals have not been fully evaluated, and further studies are needed to determine its safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
CNF has several advantages for lab experiments, including its unique chemical structure and properties, which make it an excellent candidate for various applications. However, the limitations of CNF include its potential toxicity and safety concerns, which may limit its use in certain experiments. The purity and stability of CNF can also be a challenge, and proper storage and handling are essential to maintain its quality.
Orientations Futures
There are several future directions for research on CNF. One direction is to investigate its potential use as a pesticide in agriculture, as its ability to inhibit the growth of plant pathogens may have significant benefits for crop production. Another direction is to explore its use in the synthesis of new materials with improved properties. Additionally, further studies are needed to evaluate the safety and toxicity of CNF in humans and animals, which will be essential for its potential use in medicine. Overall, CNF has significant potential for various applications, and further research is needed to fully understand its properties and mechanisms of action.
Méthodes De Synthèse
The synthesis of CNF involves the reaction of 3-chloro-4-(2-oxo-2H-chromen-3-yl)aniline with 5-nitro-2-furoic acid in the presence of a suitable reagent. The reaction is carried out under specific conditions to ensure the formation of the desired product. The purity of the synthesized CNF can be determined by various analytical techniques such as HPLC, NMR, and mass spectrometry.
Propriétés
IUPAC Name |
N-[3-chloro-4-(2-oxochromen-3-yl)phenyl]-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2O6/c21-15-10-12(22-19(24)17-7-8-18(28-17)23(26)27)5-6-13(15)14-9-11-3-1-2-4-16(11)29-20(14)25/h1-10H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQUAEAUEHVSBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5169381.png)

![2-{[(2,4-dimethylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5169398.png)

![N-1-naphthyl-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5169415.png)

![5-{5-bromo-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5169430.png)
![2-(3-methoxyphenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5169437.png)
![4-butoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5169439.png)
![(5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5169447.png)
![1,8-dibromo-17-(3,4-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5169453.png)
![N-[2-(tert-butylthio)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5169459.png)

